molecular formula C24H24O5 B13420251 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone CAS No. 57730-48-0

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone

Cat. No.: B13420251
CAS No.: 57730-48-0
M. Wt: 392.4 g/mol
InChI Key: CVQZMOZBFSUDBI-UHFFFAOYSA-N
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Description

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is a complex organic compound with a unique structure that includes phenylmethoxy groups and an ethanone backbone

Properties

CAS No.

57730-48-0

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone

InChI

InChI=1S/C24H24O5/c1-2-27-24(26)23(25)20-13-21(28-16-18-9-5-3-6-10-18)15-22(14-20)29-17-19-11-7-4-8-12-19/h3-15,24,26H,2,16-17H2,1H3

InChI Key

CVQZMOZBFSUDBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of ethoxy and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Common in organic synthesis to replace specific groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3,5-Bis(benzyloxy)phenyl]acetone: Shares a similar phenylmethoxy structure but differs in its functional groups.

    3’,5’-Dibenzyloxyacetophenone: Another related compound with similar applications in organic synthesis.

Uniqueness

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.

Biological Activity

1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone, with the CAS number 57730-48-0, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C24H24O5
  • Molecular Weight : 392.44 g/mol
  • Appearance : Cream solid
  • Solubility : Soluble in dichloromethane and deuterated chloroform
  • Storage Conditions : Room temperature under inert atmosphere

Biological Activity Overview

This compound is primarily recognized as an intermediate in the synthesis of various biologically active molecules, including β2-adrenergic agonists like Fenoterol Hydrobromide, which is used for its bronchodilator and tocolytic properties . The biological activity of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone is linked to its structural features that influence its interaction with biological targets.

The compound's mechanism of action is hypothesized to involve modulation of adrenergic receptors, particularly β2 receptors. This interaction is crucial for therapeutic effects such as bronchodilation in asthma and chronic obstructive pulmonary disease (COPD) management.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:

  • Synthesis and Derivatives :
    • The compound has been synthesized as part of a broader effort to develop new β2-adrenergic agonists with improved efficacy and safety profiles .
    • Variants of this compound have been evaluated for their anti-inflammatory properties and potential COX enzyme inhibition .
  • Case Studies :
    • A study highlighted the use of related compounds in treating respiratory conditions, demonstrating significant bronchodilator effects compared to traditional therapies .
    • In vitro studies have shown that certain derivatives exhibit selective inhibition of specific enzymes related to inflammatory pathways, suggesting potential therapeutic applications beyond respiratory diseases .

Data Table: Biological Activity Summary

Compound NameBiological ActivityReference
1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanoneBronchodilator; β2-adrenoceptor agonist
Fenoterol HydrobromideBronchodilator; used in asthma treatment
Related derivativesCOX enzyme inhibition; anti-inflammatory effects

Q & A

Q. Accelerated Stability Testing :

  • Exclude light and oxygen; use buffers (pH 1–13) at 40–80°C for 1–4 weeks.

Q. Analytical Endpoints :

  • Monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability).
  • Key Finding : The compound is stable at pH 5–7 (t₁/₂ > 6 months) but hydrolyzes rapidly under strong acidic/basic conditions .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., bronchodilators)?

  • Application : It serves as a key intermediate for Terbutaline, a β₂-adrenergic agonist.
  • Optimization Challenge : Improve enantiomeric purity via chiral catalysts (e.g., Rh-DIOP complexes) to enhance pharmacological activity .
    • Biological Assay : Test intermediates for receptor binding affinity using HEK-293 cells expressing β₂-adrenergic receptors.

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